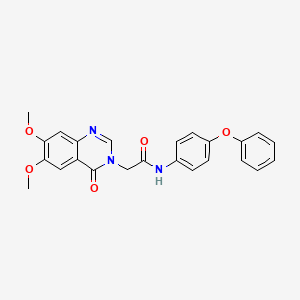

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamid ist eine synthetische organische Verbindung, die zur Familie der Quinazolinone gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Quinazolinonkern, Methoxygruppen und einen Phenoxyphenylacetamid-Rest umfasst. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamid umfasst in der Regel mehrere Schritte:

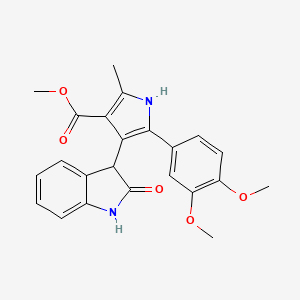

Bildung des Quinazolinonkerns: Der Quinazolinonkern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder seinen Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung von Methoxygruppen: Die Methylierung des Quinazolinonkerns erfolgt unter Verwendung von Methanol und eines geeigneten Katalysators, wie z. B. Schwefelsäure oder einer Lewis-Säure.

Acetamidbildung: Der Acetamid-Rest wird durch Reaktion des Quinazolinon-Zwischenprodukts mit Chloracetylchlorid in Gegenwart einer Base wie Triethylamin eingeführt.

Phenoxyphenyl-Substitution: Der letzte Schritt beinhaltet die Substitution des Acetamids durch 4-Phenoxyanilin unter Bedingungen, die die nucleophile Substitution fördern, wie z. B. Erhitzen in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Quinazolinonkern anvisieren, was möglicherweise zu Alkoholderivaten führt.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Halogenierungsmittel (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) unter geeigneten Bedingungen.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Quinazolinonderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

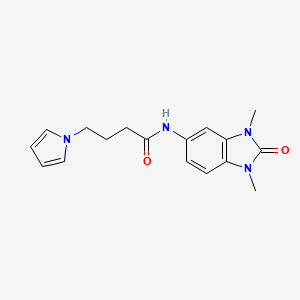

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere die gezielte Hemmung von Kinasen und anderen regulatorischen Proteinen.

Medizin: Erforscht auf seine Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren. Der Quinazolinonkern ist dafür bekannt, mit Kinase-Enzymen zu interagieren, ihre Aktivität zu hemmen und damit die Zellsignalwege zu beeinflussen. Die Methoxy- und Phenoxyphenylgruppen verbessern die Bindungsaffinität und Spezifität der Verbindung gegenüber diesen Zielen.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thereby affecting cell signaling pathways. The methoxy and phenoxyphenyl groups enhance the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

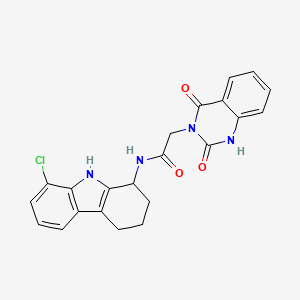

2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamid: Fehlen der Methoxy- und Phenoxyphenylgruppen, was zu einer anderen biologischen Aktivität führt.

6,7-Dimethoxy-4-oxoquinazolin: Eine einfachere Struktur ohne den Acetamid- und Phenoxyphenyl-Rest.

N-(4-Phenoxyphenyl)acetamid: Enthält nicht den Quinazolinonkern.

Einzigartigkeit

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamid ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die spezifische biologische Aktivitäten verleihen und es zu einer vielseitigen Verbindung für verschiedene Anwendungen machen. Seine Struktur ermöglicht mehrere Stellen für chemische Modifikationen, was seine Nützlichkeit in der Medikamentenentwicklung und anderen Bereichen der wissenschaftlichen Forschung erhöht.

Eigenschaften

Molekularformel |

C24H21N3O5 |

|---|---|

Molekulargewicht |

431.4 g/mol |

IUPAC-Name |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C24H21N3O5/c1-30-21-12-19-20(13-22(21)31-2)25-15-27(24(19)29)14-23(28)26-16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,26,28) |

InChI-Schlüssel |

RWXZCGZTHGYOKC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B10984253.png)

![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)

![N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10984277.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984282.png)

![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10984297.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10984310.png)

![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984313.png)

![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984323.png)

![4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10984333.png)

![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10984337.png)

![1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide](/img/structure/B10984339.png)